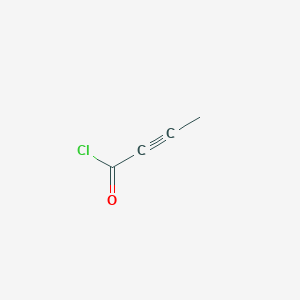![molecular formula C11H15NO3 B1338057 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde CAS No. 27913-86-6](/img/structure/B1338057.png)
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the action of a catalyst . The reaction conditions are moderate, and the process is characterized by its simplicity, safety, and environmental friendliness . The high-performance liquid chromatography (HPLC) purity of the obtained product is more than 99% .
Industrial Production Methods
In industrial settings, the preparation method involves the use of p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine as raw materials . The reaction is carried out under controlled conditions to ensure high yield and purity . The process is designed to be easily scalable and suitable for large-scale production .
化学反応の分析
Types of Reactions
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its transformation into different derivatives and products.
Common Reagents and Conditions
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in the synthesis of pharmaceuticals, dyes, and other chemical compounds .
科学的研究の応用
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde has a wide range of applications in scientific research. Some of its notable applications include:
作用機序
The mechanism of action of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde include:
- 4-[Bis(2-acetyloxyethyl)amino]benzaldehyde
- 4-(4-Morpholinyl)benzaldehyde
- 4-(Difluoromethoxy)benzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This uniqueness makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDDPNWGLSGZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510808 | |
| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27913-86-6 | |
| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde in the context of photorefractive materials?
A: 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, often abbreviated as BBDH, functions as a hole transport (HT) agent in photorefractive polymer systems. [] These systems typically consist of a nonlinear optical (NLO) chromophore, like those based on 2',5'-diamino-4-(dimethylamino)-4'-nitrostilbene (DDANS), and a polymer matrix. BBDH enhances the photorefractive properties by facilitating the transport of positive charges (holes) within the material upon light exposure.
Q2: How does incorporating 4-(Bis(2-hydroxyethyl)amino)benzaldehyde into polymers affect their nonlinear optical properties?
A: Research indicates that increasing the content of BBDH in DDANS-based polyamides and polyamide esters leads to a decrease in the poling efficiency of the material. [] Poling efficiency refers to the ability to align the NLO chromophores within the polymer matrix using an electric field, which is crucial for maximizing the second-order nonlinear optical properties. This suggests that BBDH, while enhancing photorefractivity, might hinder the optimal alignment of NLO chromophores, influencing the overall nonlinear optical performance.
Q3: What is the impact of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde on the thermal stability of photorefractive polymers?
A: While not directly addressed in the provided research, the incorporation of BBDH into the polymer backbone, as seen in polyamide esters, contributes to the enhanced orientational stability of the NLO chromophores. [] This means that the aligned chromophores in BBDH-containing polymers are less likely to lose their orientation over time, even at elevated temperatures below the glass transition temperature (Tg). This enhanced stability is crucial for long-term performance in applications requiring consistent nonlinear optical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)





